molecular formula C10H13N3O2 B2884578 ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate CAS No. 1038697-86-7

ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2884578
CAS No.: 1038697-86-7
M. Wt: 207.233
InChI Key: HLXRQEFVXYWAHW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate is a versatile organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom. This particular compound is characterized by the presence of an amino group, a cyano group, and an ethyl group attached to the pyrrole ring, along with a carboxylate ester functional group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl cyanoacetate and ethyl 3-aminocrotonate.

  • Reaction Conditions: The reaction involves a condensation process under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the pyrrole ring.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale condensation processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amino group, leading to the formation of different amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Alkylated and aminated derivatives.

Scientific Research Applications

Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of infectious diseases and cancer.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

The mechanism by which ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell membrane components.

  • Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

  • Ethyl 3-amino-1H-pyrrole-2-carboxylate: Lacks the cyano and ethyl groups.

  • Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness: Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its ethyl group provides additional flexibility in synthetic applications compared to similar compounds.

Properties

IUPAC Name

ethyl 3-amino-4-cyano-1-ethylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-3-13-6-7(5-11)8(12)9(13)10(14)15-4-2/h6H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXRQEFVXYWAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=C1C(=O)OCC)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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